4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid is a chemical compound known for its unique structural features and versatile applications in various fields. It is characterized by the presence of a pyrrolidinone ring and a methyl group attached to a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid typically involves the reaction of 4-methylpentanoic acid with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and process optimization techniques. The industrial process ensures consistent quality and high efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit distinct properties and are used in different scientific and industrial applications .
Scientific Research Applications
4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid can be compared with other similar compounds, such as:
4-methyl-2-(2-oxopiperidin-1-yl)pentanoic acid: This compound has a similar structure but features a piperidinone ring instead of a pyrrolidinone ring, leading to different properties and applications.
4-methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid: This compound has a shorter butanoic acid backbone, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer unique properties and make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
1094564-01-8 |
---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-methyl-2-(2-oxopyrrolidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(2)6-8(10(13)14)11-5-3-4-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
CADKLWSMKRZJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCCC1=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.